molecular formula C20H20N2O3S B2622372 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide CAS No. 898416-24-5

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide

Katalognummer B2622372
CAS-Nummer: 898416-24-5
Molekulargewicht: 368.45
InChI-Schlüssel: YCSVJVMGJHXMAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide, also known as FIPI, is a small molecule inhibitor that has been studied extensively in scientific research. This compound has shown promising results in various studies, particularly in its potential as a therapeutic agent for cancer and other diseases.

Wirkmechanismus

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide works by inhibiting the activity of PLD, an enzyme that plays a key role in various cellular processes, including cell proliferation and migration. PLD is overexpressed in many cancer cells, making it an attractive target for cancer therapy. By inhibiting PLD activity, N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide can induce cell death in cancer cells, while leaving normal cells unharmed.
Biochemical and Physiological Effects:
Studies have shown that N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide can induce cell death in cancer cells, making it a potential therapeutic agent for cancer treatment. In addition, N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide in lab experiments is its specificity for PLD. This allows researchers to selectively target PLD activity, without affecting other cellular processes. However, one limitation of using N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide is its relatively low potency, which may require higher concentrations of the compound to achieve desired effects.

Zukünftige Richtungen

There are several potential future directions for research on N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide. One area of interest is in the development of more potent derivatives of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide, which may have greater therapeutic potential. Another area of interest is in the development of new drug delivery systems for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide, which may improve its efficacy and reduce side effects. Finally, further studies are needed to evaluate the safety and efficacy of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide in human clinical trials.

Synthesemethoden

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide involves several steps, including the reaction of 2-(furan-2-yl)ethanamine with indoline-1-carboxaldehyde, followed by the reaction of the resulting product with benzenesulfonyl chloride. The final product is then purified through column chromatography to obtain pure N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide has been shown to have potential therapeutic applications in various fields of scientific research. One of its most promising applications is in the treatment of cancer. Studies have shown that N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide can inhibit the activity of phospholipase D (PLD), an enzyme that is overexpressed in many cancer cells. By inhibiting PLD activity, N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide can induce cell death in cancer cells, making it a potential therapeutic agent for cancer treatment.

Eigenschaften

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c23-26(24,17-8-2-1-3-9-17)21-15-19(20-11-6-14-25-20)22-13-12-16-7-4-5-10-18(16)22/h1-11,14,19,21H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSVJVMGJHXMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.